3-(Methoxymethyl)-1H-pyrrolo[2,3-b]pyridine
Description
Properties
CAS No. |
858117-07-4 |
|---|---|
Molecular Formula |
C9H10N2O |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
3-(methoxymethyl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C9H10N2O/c1-12-6-7-5-11-9-8(7)3-2-4-10-9/h2-5H,6H2,1H3,(H,10,11) |
InChI Key |
AVQQAGCANVYWGL-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CNC2=C1C=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Alkylation of Pyrrolo[2,3-b]pyridine Derivatives
One of the primary approaches to introduce the methoxymethyl group at the 3-position involves alkylation of pyrrolo[2,3-b]pyridine derivatives. According to patent US20090233956A1, derivatives of formula (Y) can be alkylated using appropriate alkylating agents to introduce alkoxyalkyl substituents such as methoxymethyl at the 3-position. The process typically involves:
- Starting from the pyrrolo[2,3-b]pyridine scaffold.
- Using p-toluenesulfonyl (tosyl) derivatives as leaving groups to facilitate nucleophilic substitution.
- Employing alkyl halides or equivalents bearing the methoxymethyl moiety for alkylation.
This method allows the introduction of alkyl or alkoxyalkyl groups, including methoxymethyl, with control over substitution patterns on the heterocycle.
Electrophilic Substitution and Functional Group Transformations
Historical synthetic routes to 1H-pyrrolo[2,3-b]pyridines involve electrophilic substitution reactions such as nitration, bromination, and Mannich reactions predominantly at the 3-position. These transformations provide intermediates that can be further modified to introduce methoxymethyl groups through subsequent alkylation or reductive alkylation steps.
Palladium-Catalyzed Cross-Coupling and Amination Techniques
Recent advances have utilized palladium-catalyzed cross-coupling reactions to build complex pyrrolo[2,3-b]pyridine derivatives. Although these methods are more commonly applied to 2-aryl or 4-amino substituted derivatives, the principles can be adapted for 3-substituted compounds:
- Suzuki–Miyaura cross-coupling at the 2-position followed by Buchwald–Hartwig amination at the 4-position has been demonstrated for related compounds.
- Protection and deprotection strategies, such as trimethylsilylethoxymethyl (SEM) protection, are critical to achieve selective functionalization without side reactions.
- Deprotection steps may release formaldehyde, which can lead to side products; thus, reaction conditions are carefully optimized.
While direct application to 3-(methoxymethyl) substitution is less reported, these methodologies provide a framework for complex functionalization of the pyrrolo[2,3-b]pyridine core.
Improved Synthetic Routes via Chichibabin Reaction and Organolithium Chemistry
Improved methods for related azaindole compounds, which share structural features with pyrrolo[2,3-b]pyridines, involve:
- Use of organolithium reagents (e.g., n-butyllithium) to generate reactive intermediates at low temperatures.
- Subsequent coupling with substituted nitriles or halides to form the bicyclic core with desired substituents.
- The Chichibabin reaction performed in one pot for efficient ring closure and substitution.
These methods have been adapted to prepare various substituted pyrrolo derivatives, including methoxymethyl-substituted compounds, with improved yields and scalability.
Data Table Summarizing Preparation Methods
Comprehensive Research Findings and Analysis
The alkylation approach using tosylated intermediates is a well-established and reliable method for introducing methoxymethyl groups at the 3-position of the pyrrolo[2,3-b]pyridine core. This method benefits from the availability of alkylating agents and relatively straightforward reaction conditions.
Electrophilic substitution reactions provide versatile routes to functionalized intermediates but often require multiple steps and careful control to avoid polysubstitution or rearrangements.
Transition metal-catalyzed cross-coupling reactions offer powerful tools for selective functionalization but are more commonly applied to other positions on the pyrrolo[2,3-b]pyridine ring. Their adaptation to 3-position substitution requires protection strategies and careful optimization of deprotection steps to minimize side reactions involving formaldehyde release.
Organolithium-based methods combined with the Chichibabin reaction represent advanced synthetic strategies that improve yield and scalability for related azaindole compounds. These methods might be adapted for the synthesis of 3-(methoxymethyl)-1H-pyrrolo[2,3-b]pyridine with modifications tailored to the methoxymethyl substituent.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various reduced derivatives of the compound.
Scientific Research Applications
3-(Methoxymethyl)-1H-pyrrolo[2,3-b]pyridine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(Methoxymethyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit cyclin-dependent kinases (Cdks), which play a crucial role in cell cycle regulation . By binding to the active site of Cdks, the compound can disrupt the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations :
- Position 3 substituents (e.g., methoxymethyl, thiazolyl-indolyl, nicotinamide) are critical for kinase inhibition (CDK1, FGFR) and apoptotic activity .
- Position 5 modifications (e.g., trifluoromethyl, aryl groups) enhance target binding through hydrophobic or hydrogen-bonding interactions .
- The methoxymethyl group offers a balance of solubility and moderate steric bulk, contrasting with bulkier groups (e.g., thiazolyl-indolyl in 1f) that may improve potency but limit bioavailability .
Electronic and Steric Effects
- This contrasts with electron-withdrawing groups (e.g., nitro in ), which may improve electrophilic reactivity but reduce solubility .
- Steric Impact : Bulky substituents (e.g., 3,4-dimethoxyphenyl in 21b) occupy hydrophobic pockets in FGFR1, while smaller groups (e.g., methoxymethyl) may favor entry into narrower binding sites .
Kinase Inhibition Profiles
- CDK1 Inhibitors: Nortopsentin analogues (1f, 3f) show IC50 values in the nanomolar range, with synergistic effects observed with paclitaxel .
- FGFR Inhibitors : Position 5 modifications (e.g., trifluoromethyl) improve binding affinity by 10-fold compared to unsubstituted cores .
- TNIK Inhibitors : The pyrrolo[2,3-b]pyridine scaffold alone exhibits high TNIK inhibition, suggesting minimal substituent requirements for this target .
Apoptotic and Antitumor Effects
- Compounds with thiazolyl-indolyl substituents (e.g., 1f) reduce tumor volume by 58–75% in murine models, outperforming simpler derivatives .
Physicochemical and Pharmacokinetic Properties
| Property | 3-(Methoxymethyl)-1H-pyrrolo[2,3-b]pyridine | 1f (Nortopsentin) | FGFR Inhibitor (Compound 1) |
|---|---|---|---|
| LogP | ~2.1 (predicted) | ~3.8 | ~4.2 |
| Solubility (µg/mL) | High (due to OCH3) | Moderate | Low |
| Synthetic Complexity | Low | High | Moderate |
Notes:
Biological Activity
3-(Methoxymethyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrrole ring fused to a pyridine ring, which is characteristic of many biologically active compounds. The methoxymethyl group enhances its solubility and may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antitumor Activity : Various derivatives of pyrrolo[2,3-b]pyridine have shown significant cytotoxic effects against cancer cell lines. For instance, studies have reported IC50 values indicating potent activity against lung (A549), liver (HepG2), breast (MCF-7), and prostate (PC-3) cancer cell lines .
- Kinase Inhibition : The compound has been identified as an inhibitor of c-Met kinase, which plays a critical role in tumor growth and metastasis. The most promising derivative demonstrated an IC50 value of approximately 0.506 μM against c-Met kinase .
- Neuroprotective Effects : Given the structural similarity to other neuroactive compounds, there is potential for neuroprotective applications. Compounds in this class have been linked to modulation of neurotrophic factors and signaling pathways associated with neuronal survival .
Antitumor Efficacy
A series of studies evaluated the antitumor efficacy of various 1H-pyrrolo[2,3-b]pyridine derivatives. For example:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 7c | A549 | 0.82 |
| 7c | HepG2 | 1.00 |
| 7c | MCF-7 | 0.93 |
| 7c | PC-3 | 0.92 |
| 7c | c-Met | 0.506 |
These findings suggest that modifications to the pyrrolo[2,3-b]pyridine structure can significantly enhance cytotoxicity against various cancer types .
Neuropharmacological Studies
In neuropharmacological research, compounds derived from pyrrolo[2,3-b]pyridine have shown promise in modulating signaling pathways involved in neurodegenerative diseases. For instance, compounds that activate c-Ret signaling have been proposed as potential treatments for conditions like Parkinson's disease and Alzheimer's disease .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the methoxymethyl group and the overall scaffold can lead to variations in biological activity. For example:
- Alkyl chain length : Shortening the alkyl linker between functional groups has been correlated with increased analgesic properties.
- Functional group variation : Introduction of different substituents on the aromatic ring has been shown to affect both potency and selectivity against specific kinases .
Q & A
Q. How is regioselectivity controlled during nitration or halogenation?
- Methodological Answer : Electrophilic nitration at the 3-position is favored under HNO/HSO conditions due to the electron-rich pyrrole ring. For bromination, NBS (N-bromosuccinimide) in DMF selectively targets the 5-position, as seen in 5-bromo-7-azaindole synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
